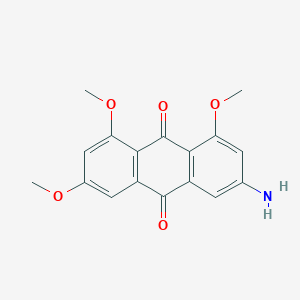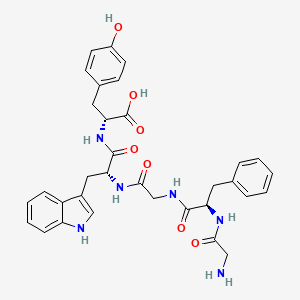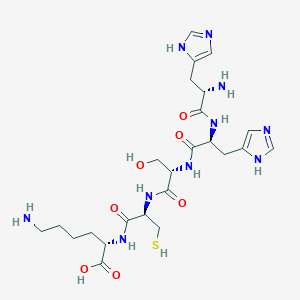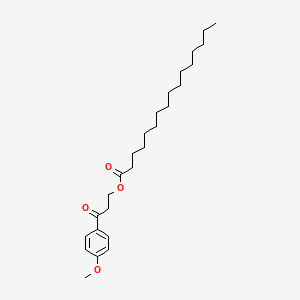
9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- typically involves the introduction of amino and methoxy groups onto the anthracenedione framework. One common method is the nitration of 9,10-anthracenedione followed by reduction to introduce the amino group. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available anthraquinone. The process includes nitration, reduction, and methylation steps, optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of colorants and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- involves its interaction with biological molecules. In anticancer research, it is known to intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s methoxy and amino groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1-amino-4-hydroxy-: Another derivative with hydroxyl and amino groups, known for its use in dye synthesis.
9,10-Anthracenedione, 1,3-dihydroxy-2,7,8-trimethoxy-6-methyl-: A compound with multiple methoxy and hydroxyl groups, used in various chemical applications.
Uniqueness
9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Properties
CAS No. |
883125-70-0 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
3-amino-1,6,8-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO5/c1-21-9-6-11-15(13(7-9)23-3)17(20)14-10(16(11)19)4-8(18)5-12(14)22-2/h4-7H,18H2,1-3H3 |
InChI Key |
AEAARGZECLRCMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)

![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)

![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)


![2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12596556.png)

